![molecular formula C12H19NO B13315151 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13315151.png)
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Bicyclo[221]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure is synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the dimethylamino group: This step involves the alkylation of the bicyclic core with a dimethylamine reagent under basic conditions.
Formation of the enone structure:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Addition: The enone functionality allows for various addition reactions, including Michael addition with nucleophiles like thiols or amines.
Aplicaciones Científicas De Investigación
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, while the enone functionality can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic core but lacks the dimethylamino and enone functionalities, resulting in different chemical reactivity and biological activity.
Bicyclo[2.2.1]heptan-2-ol: This compound has a hydroxyl group instead of the enone functionality, leading to different chemical properties and applications.
Bicyclo[2.2.1]heptane: This compound lacks any functional groups, making it less reactive and less versatile in chemical synthesis.
The unique combination of the bicyclic structure, dimethylamino group, and enone functionality in this compound makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(E)-1-(2-bicyclo[2.2.1]heptanyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c1-13(2)6-5-12(14)11-8-9-3-4-10(11)7-9/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+ |
Clave InChI |
XWGIINWUNJLCPP-AATRIKPKSA-N |
SMILES isomérico |
CN(C)/C=C/C(=O)C1CC2CCC1C2 |
SMILES canónico |
CN(C)C=CC(=O)C1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
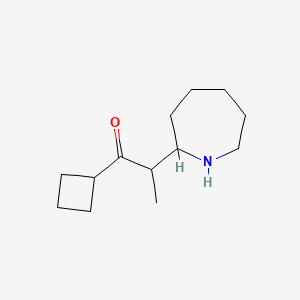
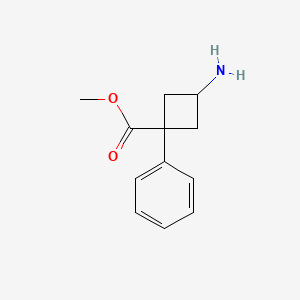
![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
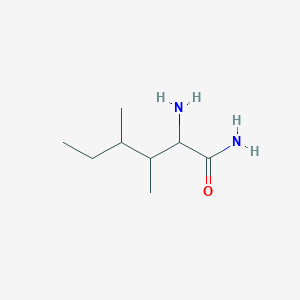

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)

![2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)
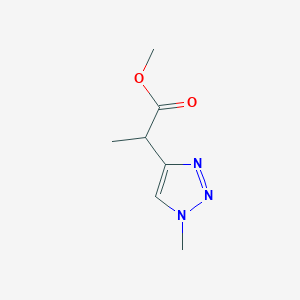
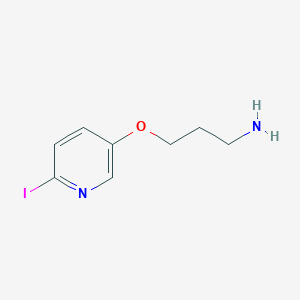
![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)
![N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)
